molecular formula C18H17ClO2 B1624501 Lomevactone CAS No. 81478-25-3

Lomevactone

Cat. No.: B1624501
CAS No.: 81478-25-3
M. Wt: 300.8 g/mol
InChI Key: QSAFSJAOPPHPTK-UHFFFAOYSA-N
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Description

Lomevactone (CAS: 81478-25-3, molecular formula: C₁₈H₁₇ClO₂) is a synthetic organic compound classified under the International Nonproprietary Name (INN) system as an antidote . Its IUPAC name, 4-(4-Chlorophenyl)tetrahydro-6-methyl-3-phenyl-2H-pyran-2-one, reveals a pyranone lactone core substituted with a chlorophenyl group and a methyl-phenyl moiety .

Properties

CAS No.

81478-25-3

Molecular Formula

C18H17ClO2

Molecular Weight

300.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-methyl-3-phenyloxan-2-one

InChI

InChI=1S/C18H17ClO2/c1-12-11-16(13-7-9-15(19)10-8-13)17(18(20)21-12)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3

InChI Key

QSAFSJAOPPHPTK-UHFFFAOYSA-N

SMILES

CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H](C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of lomevactone involves several steps:

    Conjugate 1,4-alkylation reaction: This reaction occurs between 4-chlorobenzylideneacetone and phenylacetonitrile to produce 3-(4-chlorophenyl)-5-oxo-2-phenylhexanenitrile.

    Selective reduction: The keto group of the product is selectively reduced to an alcohol using sodium borohydride, resulting in 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile.

    Hydrolysis: The nitrile group is hydrolyzed to form 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid.

    Lactone formation: The final step involves the formation of the lactone ring, completing the synthesis of this compound.

Chemical Reactions Analysis

Lomevactone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various acids for hydrolysis. The major products formed from these reactions are intermediates in the synthesis pathway, such as 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile and 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid .

Mechanism of Action

The exact mechanism of action of lomevactone is not fully understood. it is believed to exert its effects by interacting with neurotransmitter systems in the brain, similar to other psychostimulants and antidepressants. The molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Lometraline (CAS: 34910-85-5, C₁₃H₁₈ClNO)
  • Therapeutic Use : Antipsychotic.
  • Structural Comparison :
    • Shares a chlorine atom and aromatic ring system.
    • Differs by incorporating an amine group (enhances CNS penetration) instead of a lactone ring.
  • Functional Implications : The amine group in Lometraline facilitates dopamine receptor interaction, whereas Lomevactone’s lactone may favor detoxification pathways .
Coumarin (CAS: 91-64-5, C₉H₆O₂)
  • Therapeutic Use : Fragrance, anticoagulant precursor.
  • Structural Comparison :
    • Both contain a lactone ring.
    • This compound’s chlorophenyl substitution increases molecular weight and hydrophobicity compared to coumarin’s simple benzopyrone.
  • Functional Implications : Coumarin derivatives (e.g., warfarin) target vitamin K epoxide reductase, while this compound’s mechanism remains speculative .
Lomustine (CAS: 13010-47-4, C₉H₁₆ClN₃O₂)
  • Therapeutic Use : Antineoplastic (alkylating agent).
  • Structural Comparison :
    • Both contain chlorine but differ in core structure: Lomustine has a nitrosourea group, enabling DNA crosslinking.
    • This compound’s lactone and aromatic system suggest divergent biological targets .

Functional Analogues (Antidotes)

Edetate Calcium Disodium (EDTA)
  • Therapeutic Use : Heavy metal chelation (lead, arsenic).
  • Comparison :
    • Mechanism : EDTA chelates metals via carboxylate groups; this compound’s lactone and chlorophenyl may offer selective binding.
    • Efficacy : EDTA has well-established clinical use, whereas this compound’s antidote properties are unverified .
Naloxone
  • Therapeutic Use : Opioid receptor antagonist.
  • Comparison :
    • Mechanism : Naloxone competitively inhibits opioid receptors. This compound’s structure lacks the morphine-derived backbone, implying a different target .

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